molecular formula C5H6BrClO B6248991 1-(1-bromocyclopropyl)-2-chloroethan-1-one CAS No. 2680530-67-8

1-(1-bromocyclopropyl)-2-chloroethan-1-one

Cat. No.: B6248991
CAS No.: 2680530-67-8
M. Wt: 197.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Bromocyclopropyl)-2-chloroethan-1-one is an organic compound characterized by the presence of a bromocyclopropyl group and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-bromocyclopropyl)-2-chloroethan-1-one typically involves the reaction of cyclopropyl bromide with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromocyclopropyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, or ethers.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of alcohols or alkanes.

Scientific Research Applications

1-(1-Bromocyclopropyl)-2-chloroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and materials science for the synthesis of novel polymers and resins.

Mechanism of Action

The mechanism of action of 1-(1-bromocyclopropyl)-2-chloroethan-1-one involves its interaction with nucleophiles, leading to the formation of various substitution products. The compound can also undergo oxidation and reduction reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

1-(1-Bromocyclopropyl)-2-chloroethan-1-one can be compared with other similar compounds such as:

    1-Bromocyclopropane: Lacks the chloroethanone moiety, making it less reactive in certain substitution reactions.

    2-Chloroethanone: Lacks the bromocyclopropyl group, resulting in different reactivity and applications.

    1-(1-Chlorocyclopropyl)-2-chloroethan-1-one: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and chemical behavior.

Properties

CAS No.

2680530-67-8

Molecular Formula

C5H6BrClO

Molecular Weight

197.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.